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An In-depth Technical Guide on 4-((4-methylpiperidin-1-yl)sulfonyl)aniline

This technical guide provides comprehensive information on the chemical properties, synthesis,
and potential biological activities of 4-((4-methylpiperidin-1-yl)sulfonyl)aniline, tailored for
researchers, scientists, and professionals in the field of drug development.

Chemical Properties and Data

The fundamental chemical data for 4-((4-methylpiperidin-1-yl)sulfonyl)aniline is summarized in
the table below. The molecular formula is C12H1sN202S, and the molecular weight is
approximately 270.38 g/mol .

Property Value

Molecular Formula C12H18N202S

Molecular Weight 270.38 g/mol

IUPAC Name 4-((4-methylpiperidin-1-yl)sulfonyl)aniline

Canonical SMILES

CC1CCN(CC1)S(=0)(=0)C2=CC=C(C=C2)N

InChl Key

VFUFMJIMIINNZQE-UHFFFAOYSA-N
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Synthesis and Experimental Protocols

The synthesis of 4-((4-methylpiperidin-1-yl)sulfonyl)aniline can be achieved through a multi-
step process, which is outlined in the workflow diagram below. This process typically involves
the protection of the aniline amine group, followed by chlorosulfonation, reaction with 4-
methylpiperidine, and subsequent deprotection.
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Caption: General workflow for the synthesis of 4-((4-methylpiperidin-1-yl)sulfonyl)aniline.

Detailed Experimental Protocols

Step 1: Synthesis of Acetanilide (Protection of Aniline)

In a 250 mL flask, dissolve 10 g of aniline in 200 mL of 5% aqueous acetic acid.

To this solution, add 12 mL of acetic anhydride.

Stir the mixture vigorously for 15 minutes.

Cool the reaction mixture in an ice bath to precipitate the acetanilide.

Filter the crude product and wash with cold water.

Recrystallize the acetanilide from hot water to obtain a purified product.
Step 2: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

¢ In a fume hood, cautiously add 20 g of dry acetanilide in small portions to 50 mL of
chlorosulfonic acid in a flask cooled in an ice-salt bath.

» After the addition is complete, allow the reaction mixture to warm to room temperature and
then heat at 60-70°C for 2 hours.

o Carefully pour the reaction mixture onto crushed ice.

« Filter the precipitated 4-acetamidobenzenesulfonyl chloride and wash with cold water.
e Dry the product under vacuum.

Step 3: Synthesis of N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)acetamide

o Dissolve 15 g of 4-acetamidobenzenesulfonyl chloride in 100 mL of a suitable solvent such
as dichloromethane or tetrahydrofuran.
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In a separate flask, dissolve 8 g of 4-methylpiperidine in 50 mL of the same solvent and add
a non-nucleophilic base like triethylamine (1.5 equivalents).

Slowly add the sulfonyl chloride solution to the 4-methylpiperidine solution with stirring at
0°C.

Allow the reaction to proceed at room temperature for 12 hours.

Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous
sodium sulfate.

Remove the solvent under reduced pressure to obtain the crude product.

Step 4: Synthesis of 4-((4-methylpiperidin-1-yl)sulfonyl)aniline (Deprotection)

Reflux the crude N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)acetamide in 100 mL of 10%
agueous hydrochloric acid for 4-6 hours.

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
Extract the product with ethyl acetate.
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

Remove the solvent under reduced pressure and purify the final product by column
chromatography.

Potential Biological Activity and Signaling Pathways

Compounds structurally related to 4-((4-methylpiperidin-1-yl)sulfonyl)aniline have been

investigated for their potential as enzyme inhibitors. Specifically, derivatives of (piperidin-1-

yl)sulfonylaniline have shown inhibitory activity against kinases involved in cellular signaling

pathways, such as Bruton's Tyrosine Kinase (BTK) and Janus Kinase (JAK). These pathways

are crucial in the progression of various diseases, including cancer and autoimmune disorders.

Bruton's Tyrosine Kinase (BTK) Signhaling Pathway
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BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for
B-cell proliferation, differentiation, and survival. Inhibition of BTK is a therapeutic strategy for B-

cell malignancies.

Antigen

B-Cell Receptor Binding o
Q@ . -

/

DAG PKC

4-((4-methylpiperidin-1-yl)
sulfonyhaniine

Click to download full resolution via product page

Caption: Potential inhibition of the BTK signaling pathway.

Janus Kinase (JAK) Signaling Pathway

The JAK-STAT signaling pathway is a primary mechanism for a variety of cytokines and growth
factors to transduce signals from the cell membrane to the nucleus, regulating gene expression
involved in immunity, proliferation, and apoptosis. Dysregulation of this pathway is implicated in
various cancers and inflammatory diseases.
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Caption: Potential inhibition of the JAK-STAT signaling pathway.

This technical guide provides a foundational understanding of 4-((4-methylpiperidin-1-
yl)sulfonyl)aniline for research and development purposes. The provided protocols and
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pathway diagrams serve as a starting point for further investigation into the synthesis and
therapeutic potential of this compound and its derivatives.

 To cite this document: BenchChem. ['4-((4-methylpiperidin-1-yl)sulfonyl)aniline™ molecular
weight and formula]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b185569#4-4-methylpiperidin-1-yl-sulfonyl-aniline-
molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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